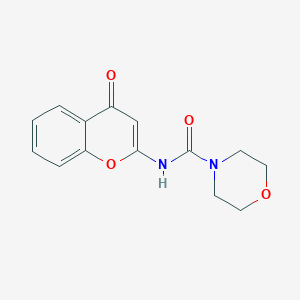

![molecular formula C7H7F3N2O B5541579 1-[3-甲基-5-(三氟甲基)-1H-吡唑-4-基]乙酮](/img/structure/B5541579.png)

1-[3-甲基-5-(三氟甲基)-1H-吡唑-4-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone and its derivatives often involves multi-step reactions starting from basic pyrazole precursors. For instance, the synthesis of similar pyrazole derivatives has been achieved through reactions involving diazotization and subsequent coupling with active compounds to afford triazine derivatives, highlighting the versatility and reactivity of the pyrazole ring in facilitating the creation of complex molecules (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone derivatives have been meticulously studied using various computational methods. These studies have shown that the geometrical parameters are consistent with XRD data, and the molecule's stability arises from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analyses indicate the charge transfer within the molecule, highlighting the compound's potential reactivity and electronic properties (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone encompasses a broad spectrum of reactions, enabling the synthesis of a variety of heterocyclic compounds. These reactions often involve interactions with phenyl isothiocyanate and active halogen-containing compounds, leading to the formation of thiazole and triazine derivatives. The synthesized compounds exhibit significant cytotoxicity and antiviral activity, underscoring the chemical versatility and potential utility of the pyrazole derivative (Attaby et al., 2006).

科学研究应用

合成和抗病毒活性

1-[3-甲基-5-(三氟甲基)-1H-吡唑-4-基]乙酮已用于新型杂环化合物的合成,表现出潜在的抗病毒活性。例如,Attaby 等人 (2006) 合成了具有抗病毒特性的衍生物,突出了该化合物在药物化学中的用途,特别是在开发治疗 HSV1 和 HAV-MBB 等病毒感染的治疗方法方面 (Attaby 等人,2006)。

固态和电子结构研究

该化合物的固态性质和电子结构已得到广泛研究。Frey 等人 (2014) 分析了密切相关化合物的晶体结构,提供了对该材料固态物理性质的见解。这项研究对于理解此类化合物的物理和化学性质至关重要 (Frey 等人,2014)。

杀菌活性

该化合物的衍生物在农业中显示出前景,特别是作为杀菌剂。刘等人 (2012) 报道了对植物病原体(如玉米赤霉菌)具有中等抑制活性的化合物,表明在作物保护中具有潜在应用 (Liu 等人,2012)。

抗菌活性

衍生物的合成对于抗菌应用一直是重点。Akula 等人 (2019) 开发了具有显着抗菌特性的 3,4-取代吡唑,展示了该化合物在解决细菌感染中的相关性 (Akula 等人,2019)。

抗癌应用

Bhat 等人 (2016) 的研究重点是合成用于潜在抗癌应用的新衍生物。这些化合物在乳腺癌细胞系上表现出有希望的抗癌活性,突显了该化合物在肿瘤学中的潜力 (Bhat 等人,2016)。

属性

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-3-5(4(2)13)6(12-11-3)7(8,9)10/h1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZFONSWLOQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)